molecular formula C15H19N3O4S B10993858 methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate

methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate

Cat. No.: B10993858
M. Wt: 337.4 g/mol
InChI Key: LULPGWXBOUNNDU-UHFFFAOYSA-N
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Description

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate is a complex organic compound with a unique structure that includes a thiomorpholine ring, a phenyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate typically involves multiple steps, including the formation of the thiomorpholine ring, the attachment of the phenyl group, and the incorporation of the glycinate moiety. Common synthetic routes may involve the use of reagents such as thiomorpholine, phenyl isocyanate, and glycine methyl ester. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and phenyl group play key roles in binding to these targets, while the glycinate moiety may influence the compound’s solubility and bioavailability. Pathways involved in its mechanism of action may include modulation of oxidative stress, inhibition of specific enzymes, or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methyl-1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide
  • N-[4-(2-Methyl-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide

Uniqueness

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate (C₁₄H₁₈N₂O₄S) is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features several functional groups, including a thiomorpholine ring, which may enhance its interaction with biological targets. The presence of the glycinate moiety suggests potential for enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications.

Property Details
Chemical FormulaC₁₄H₁₈N₂O₄S
Molecular Weight298.36 g/mol
Functional GroupsMethyl, Thiomorpholine, Glycinate

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The thiomorpholine ring's conformational flexibility allows for enhanced binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition

Research suggests that this compound could inhibit enzymes that play critical roles in metabolic pathways. For instance, it may target enzymes involved in oxidative stress responses or inflammatory pathways, providing potential therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

In vitro studies have shown that derivatives of compounds similar to this compound exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, structural analogs have demonstrated activity against bacteria such as Staphylococcus aureus and fungi, indicating a potential for broad-spectrum antimicrobial effects.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the enzyme inhibition potential of various thiomorpholine derivatives. The results indicated that certain derivatives could significantly inhibit target enzymes related to inflammation and oxidative stress, suggesting a similar potential for this compound .
  • Antimicrobial Screening : A preliminary screening of related compounds showed promising results against common bacterial strains. Compounds with similar structures demonstrated zones of inhibition ranging from 7 mm to 11 mm against E. coli and M. luteus, suggesting that this compound could also possess antimicrobial properties .
  • Docking Studies : Computational docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies indicated favorable interactions with enzymes involved in oxidative stress management, supporting the hypothesis of its role as an antioxidant .

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[[2-(thiomorpholine-4-carbonyl)phenyl]carbamoylamino]acetate

InChI

InChI=1S/C15H19N3O4S/c1-22-13(19)10-16-15(21)17-12-5-3-2-4-11(12)14(20)18-6-8-23-9-7-18/h2-5H,6-10H2,1H3,(H2,16,17,21)

InChI Key

LULPGWXBOUNNDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)NC1=CC=CC=C1C(=O)N2CCSCC2

Origin of Product

United States

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